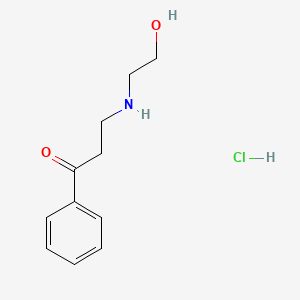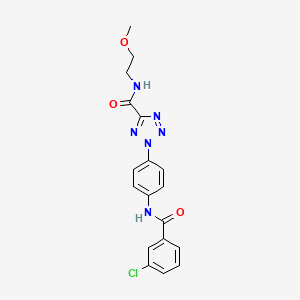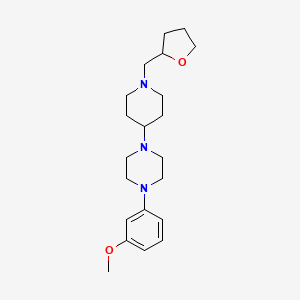
1,1'-Biphenyl, 4-(2-bromoethyl)-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmaceutical and Molecular Studies
1,1'-Biphenyl, 4-(2-bromoethyl)- derivatives demonstrate significant potential in pharmaceutical research, particularly in the inhibition of enzymes like tyrosinase. This enzyme is involved in the synthesis of melanin, thus compounds targeting tyrosinase are valuable in treating hyperpigmentation disorders and in cosmetic applications. A study synthesized a series of biphenyl-based ester derivatives and found that some exhibited notable anti-tyrosinase activities, comparable to standard inhibitors. Further molecular docking studies confirmed the inhibitory mechanism, revealing that these compounds bind at the active-site entrance of the enzyme (Kwong et al., 2017).
Material Science and Luminescence
In material science, biphenyl carbazole-based derivatives of 1,1'-Biphenyl, 4-(2-bromoethyl)- are utilized due to their luminescent properties. Two compounds were synthesized and characterized, demonstrating high thermal stability and distinct luminescence properties. These characteristics make them suitable for applications in optoelectronic devices. The compounds displayed unique crystalline structures and intermolecular interactions, contributing to their luminescent behavior (Tang et al., 2021).
Environmental Studies
The environmental impact of 1,1'-Biphenyl, 4-(2-bromoethyl)- derivatives has been studied in the context of electronic waste combustion. Compounds emitted during the combustion process, including derivatives of 1,1'-Biphenyl, were identified to have estrogenic activities. This discovery is crucial for understanding the toxicological risks associated with electronic waste and for developing strategies to mitigate these risks (Owens et al., 2007).
Polymer Science
In the field of polymer science, 1,1'-Biphenyl, 4-(2-bromoethyl)- is used in the synthesis of dendrimers and other polymeric materials. For instance, the synthesis of "willowlike" thermotropic dendrimers involved the use of monomers derived from 1,1'-Biphenyl, 4-(2-bromoethyl)-. These materials have potential applications in advanced technologies due to their structural properties and phase behavior (Percec et al., 1994).
Mecanismo De Acción
Target of Action
The primary target of the compound “1,1’-Biphenyl, 4-(2-bromoethyl)-” or “4-(2-bromoethyl)biphenyl” is the benzylic position of the biphenyl structure . The benzylic position is a carbon atom that is adjacent to a benzene ring and is a common site for chemical reactions .
Mode of Action
The compound “1,1’-Biphenyl, 4-(2-bromoethyl)-” or “4-(2-bromoethyl)biphenyl” interacts with its targets through a free radical reaction . In the initiating step, the compound loses the bromo atom, leaving behind a radical . This radical then removes a hydrogen atom to form a new compound . This process can occur via an SN2 pathway for primary benzylic halides, and via an SN1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound “1,1’-Biphenyl, 4-(2-bromoethyl)-” or “4-(2-bromoethyl)biphenyl” affects the biochemical pathway of free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, including the formation of new compounds and the alteration of existing structures .
Result of Action
The result of the action of “1,1’-Biphenyl, 4-(2-bromoethyl)-” or “4-(2-bromoethyl)biphenyl” is the formation of new compounds through the processes of free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular and cellular environment, potentially influencing various biochemical processes .
Action Environment
The action, efficacy, and stability of “1,1’-Biphenyl, 4-(2-bromoethyl)-” or “4-(2-bromoethyl)biphenyl” can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the temperature can all affect the compound’s reactivity and the outcomes of its interactions with its targets .
Propiedades
IUPAC Name |
1-(2-bromoethyl)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGZWZOGXPFMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2405689.png)

![N-(3,4-dimethylphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405693.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405694.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2405699.png)
![(E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2405701.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2405705.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2405706.png)

![(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine](/img/structure/B2405709.png)
![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B2405710.png)
![4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone](/img/structure/B2405711.png)